NMS-873-d9
Description
Overview of VCP/p97 Structure and Function in Protein Homeostasis
VCP/p97's function as a molecular chaperone and segregase is fundamental to its role in protein homeostasis. nih.govcaymanchem.comselleckchem.comrcsb.org It acts by extracting or disassembling proteins from various cellular structures or complexes, often targeting ubiquitinated substrates for subsequent degradation by the proteasome. nih.govcaymanchem.comnih.govselleckchem.comrcsb.org
VCP/p97 exists as a homohexamer, forming a ring-shaped structure composed of six identical subunits. caymanchem.comselleckchem.comlabsolu.cauniprot.orgnih.gov Each monomer consists of three main domains: an N-terminal domain (NTD), and two distinct ATPase domains, referred to as D1 and D2. selleckchem.comlabsolu.cauniprot.orgnih.gov These domains are connected by linker regions. labsolu.ca The D1 and D2 domains form two stacked rings within the hexamer, enclosing a central pore through which substrates are thought to be translocated and unfolded. selleckchem.comrcsb.orglabsolu.cauniprot.orgnih.gov
The remarkable functional diversity of VCP/p97 is largely attributed to its ability to interact with a wide array of cofactors and adaptor proteins. uni.lunih.govcaymanchem.comnih.govnih.govrcsb.orgnih.govuniprot.org Over 40 such interacting proteins have been identified, and they play crucial roles in targeting VCP/p97 to specific substrates and cellular locations, as well as modulating its enzymatic activity. nih.govuniprot.org
Most cofactors bind to the N-terminal domain of VCP/p97, although some interact with the C-terminal tail. caymanchem.comuniprot.orgnih.gov These interactions are often mediated by conserved binding motifs or domains within the cofactors. uniprot.org Cofactors can be broadly categorized based on their function, including substrate-recruiting cofactors (which often contain ubiquitin-binding domains to link ubiquitinated substrates to VCP/p97), substrate-processing cofactors (such as ubiquitin ligases or deubiquitinases), and regulatory cofactors. uniprot.org The specific combination of bound cofactors dictates the particular cellular pathway in which VCP/p97 participates and the substrates it recognizes and processes. rcsb.orguniprot.org
Research utilizing inhibitors like NMS-873 (and its deuterated form NMS-873-d9 as a research tool) has been instrumental in dissecting the roles of VCP/p97 and its cofactors in these complex interactions and substrate recognition processes. By inhibiting VCP/p97 activity, researchers can observe the accumulation of its substrates and better understand the pathways in which it is involved.
Hexameric Architecture and ATPase Domains (D1 and D2)
Essential Roles of VCP/p97 in Cellular Processes
VCP/p97 is involved in a multitude of essential cellular processes, primarily through its ability to extract and unfold proteins. Its functions are critical for maintaining cellular health and preventing the accumulation of misfolded or unwanted proteins.
One of the most well-established functions of VCP/p97 is its central role in Endoplasmic Reticulum-Associated Degradation (ERAD). nih.govcaymanchem.comselleckchem.comrcsb.orgnih.govelifesciences.org ERAD is a quality control pathway that removes misfolded or improperly assembled proteins from the endoplasmic reticulum (ER) lumen and membrane, retrotranslocating them into the cytosol for degradation by the ubiquitin-proteasome system. nih.gov
VCP/p97 is recruited to the ER membrane through interactions with specific ER-localized proteins and cofactors, such as those containing VCP-interacting motifs (VIMs) or UBX domains. elifesciences.org It then engages with ubiquitinated ERAD substrates and, using the energy from ATP hydrolysis, pulls or extracts these proteins out of the ER membrane and into the cytoplasm, making them accessible to the proteasome. nih.govelifesciences.org Inhibition of VCP/p97 activity, for example, by compounds like NMS-873, leads to the accumulation of ERAD substrates and the induction of ER stress, highlighting its indispensable role in this pathway. caymanchem.comnih.gov
Beyond ERAD, VCP/p97 is a key component of the broader Ubiquitin-Proteasome System (UPS), which is the primary pathway for degrading most short-lived and misfolded proteins in the cytoplasm and nucleus. uni.lunih.govcaymanchem.comnih.govrcsb.orgnih.govnih.gov VCP/p97 acts downstream of substrate ubiquitination and upstream of the proteasome, functioning as a "segregase" to extract polyubiquitinated proteins from various cellular locations and complexes. nih.govcaymanchem.comnih.govselleckchem.comrcsb.org
This extraction activity is crucial for the degradation of proteins associated with membranes, chromatin, or large protein assemblies that cannot be directly accessed by the proteasome. nih.govcaymanchem.comnih.govselleckchem.comrcsb.org VCP/p97's unfoldase activity also helps prepare substrates for threading into the narrow pore of the 26S proteasome for degradation. nih.govnih.govrcsb.org Studies using VCP/p97 inhibitors have demonstrated the accumulation of polyubiquitinated proteins in cells, underscoring its vital function in the UPS.
Emerging evidence indicates that VCP/p97 also plays a role in modulating the autophagy pathway. uni.lu Autophagy is another major cellular degradation system responsible for clearing damaged organelles, protein aggregates, and other cellular components through the formation of autophagosomes that fuse with lysosomes.
VCP/p97 has been implicated in several stages of autophagy, including autophagosome biogenesis and maturation, as well as the clearance of specific targets like ruptured lysosomes. VCP/p97 interacts with autophagy-related proteins and cofactors to facilitate the recognition and processing of autophagic substrates. For instance, VCP/p97 has been shown to regulate the levels of phosphatidylinositol-3-phosphate (PtdIns3P), a lipid important for initiating autophagy, and to cooperate with specific cofactors in clearing damaged lysosomes. Inhibition of VCP/p97 can impair autophagy flux, leading to the accumulation of autophagic vesicles. Research using inhibitors like NMS-873 has contributed to understanding the complex interplay between VCP/p97 and the autophagy pathway.
This compound, as a deuterated form of the VCP/p97 inhibitor NMS-873, serves as a valuable research tool to investigate these diverse cellular roles of VCP/p97. By inhibiting VCP/p97 activity with this compound and tracking its fate or using it in conjunction with mass spectrometry, researchers can gain deeper insights into the dynamics of VCP/p97-dependent processes and the impact of VCP/p97 inhibition on cellular pathways like ERAD, the UPS, and autophagy.
Research Findings on NMS-873 Inhibition of VCP/p97
Studies on NMS-873, the non-deuterated analog of this compound, have provided significant data regarding its potency and selectivity as a VCP/p97 inhibitor. NMS-873 is described as a potent, selective, and allosteric inhibitor of VCP/p97 ATPase activity. It binds to a unique site at the interface of the D1 and D2 domains and an adjacent protomer within the VCP/p97 hexamer, distinct from the ATP binding site. This binding stabilizes the ADP-bound state of VCP/p97, thereby preventing the conformational changes necessary for the completion of the ATPase cycle and subsequent substrate processing.
NMS-873 has demonstrated high selectivity for VCP/p97 compared to other AAA ATPases, HSP90, and a panel of kinases.
Here is a summary of some reported inhibitory activity data for NMS-873:
| Target/Assay | IC50 Value | Reference |
| Isolated VCP/p97 ATPase activity | 20 nM (at 1 mM ATP) | |
| Isolated VCP/p97 ATPase activity | 30 nM (at 60 µM ATP) | |
| Isolated VCP/p97 ATPase activity | 30 nM | |
| HCT116 cells (antiproliferative) | 0.38 µM | |
| HCT116 cells (antiproliferative) | 400 nM (0.4 µM) | |
| HeLa cells (antiproliferative) | 0.7 µM | |
| Other AAA ATPases, HSP90, Kinases | >10 µM |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and enzyme source.
While NMS-873 has been a valuable tool, some research has indicated potential off-target effects, including inhibition of mitochondrial oxidative phosphorylation. This highlights the importance of careful interpretation of results obtained using such inhibitors and the potential utility of highly pure or labeled variants like this compound for specific research applications where minimizing confounding factors is critical. This compound would be expected to exhibit similar on-target inhibitory activity against VCP/p97 as NMS-873, with the deuterium (B1214612) labeling primarily serving analytical or pharmacokinetic purposes in research studies.
DNA Repair Mechanisms
VCP/p97 is recognized as an essential factor in regulating DNA repair processes and maintaining genome stability nih.govfrontiersin.orgbiologists.comelifesciences.orgnih.govpnas.orgroyalsocietypublishing.orgresearchgate.netbiorxiv.org. It plays a role in the DNA damage response (DDR), a complex network of molecules that detect and repair DNA lesions royalsocietypublishing.orgresearchgate.net. VCP/p97's function in DNA repair is mediated through its ability to extract ubiquitinated proteins from chromatin at or around the sites of DNA damage frontiersin.orgbiologists.comroyalsocietypublishing.orgresearchgate.netnih.gov.
Specifically, VCP/p97 is involved in the repair of DNA double-strand breaks (DSBs), the most cytotoxic type of DNA lesion royalsocietypublishing.orgresearchgate.net. It influences the choice between different DSB repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ) nih.gov. For instance, VCP/p97 is required for the removal of the Ku70/80 complex from DNA ends, a step important for facilitating HR wikipedia.orgresearchgate.netnih.gov. It also participates in the extraction of ubiquitylated DNA polymerase η to rescue stalled replication forks biologists.com. Studies have shown that VCP/p97 interacts with components of the MRE11-RAD50-NBS1 (MRN) complex, which is critical for the initial processing of DSB ends nih.gov. Inhibition of VCP function can lead to the accumulation of the MRN complex on chromatin and excessive DNA end resection nih.gov.
VCP/p97's role extends to chromatin-associated degradation (CHROMAD), a process by which it processes numerous substrates involved in DNA replication, transcription, and cell cycle progression to ensure genome integrity frontiersin.orgroyalsocietypublishing.org.
Membrane Fusion and Dynamics
VCP/p97 is also implicated in various membrane fusion and dynamics processes within the cell nih.govfrontiersin.orgmdpi.comelifesciences.orgpnas.orgbioscientifica.com. It plays a role in the assembly and disassembly of protein complexes involved in membrane remodeling pnas.org. VCP/p97, in conjunction with specific cofactors like p47 and p37, is known to regulate the fusion of ER and Golgi membranes nih.govmdpi.combioscientifica.com. This function is crucial for the maintenance of organelle structure and intracellular trafficking nih.govbioscientifica.com.
Beyond the ER and Golgi, VCP/p97 is involved in endosomal trafficking and the dynamics of other cellular membranes nih.govelifesciences.orgnih.gov. Its ability to extract and remodel proteins from membranes is fundamental to these processes wikipedia.orgfrontiersin.orgfrontiersin.org. For example, VCP/p97 has been shown to be involved in the fusion of aggresomes with autophagolysosomes, a process important for the clearance of protein aggregates frontiersin.org. It also plays a role in the degradation of outer mitochondrial membrane proteins during mitophagy, the selective degradation of damaged mitochondria mdpi.comnih.gov.
VCP/p97 as a Target for Therapeutic Intervention
The diverse and essential roles of VCP/p97 in cellular processes, particularly in protein homeostasis and genome integrity, highlight its potential as a therapeutic target nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net. Dysregulation of VCP/p97 function is associated with a range of pathologies, making its modulation an attractive strategy for therapeutic intervention.
Involvement in Protein Homeostasis-Related Pathologies
Given its central role in protein quality control, VCP/p97 is significantly involved in pathologies characterized by defects in protein homeostasis and the accumulation of misfolded or aggregated proteins nih.govfrontiersin.orgnih.govpnas.org. Mutations in the VCP gene are linked to a rare multisystem degenerative disease known as Inclusion Body Myopathy associated with Paget's disease of bone and Frontotemporal Dementia (IBMPFD), and also Amyotrophic Lateral Sclerosis (ALS) wikipedia.orgnih.govnih.govpnas.orgnih.govacs.org. These diseases are often characterized by the presence of ubiquitin-positive protein inclusions in affected tissues nih.govnih.gov. Pathogenic VCP mutations can alter its ATPase activity and cofactor interactions, disrupting protein degradation pathways pnas.orgnih.gov.
Furthermore, VCP/p97 is frequently overexpressed in various cancer types, where it contributes to cancer cell survival and aggressiveness by managing the increased protein load and stress experienced by rapidly proliferating tumor cells frontiersin.orgmdpi.com. Cancer cells often exhibit proteotoxic stress due to high protein synthesis rates and genomic instability, making them particularly reliant on VCP/p97's protein quality control functions frontiersin.org. Inhibiting VCP/p97 can disrupt protein homeostasis in cancer cells, leading to the accumulation of toxic protein aggregates and induction of apoptosis frontiersin.orgresearchgate.net.
Rationale for Allosteric Inhibition Strategies
Targeting VCP/p97 presents a promising therapeutic strategy, particularly in cancer and certain neurodegenerative diseases nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net. Inhibition of VCP/p97 ATPase activity can overwhelm the cellular protein degradation machinery, leading to cell death, especially in cells already under stress, such as cancer cells frontiersin.orgresearchgate.net.
Inhibitor development has explored different mechanisms, including ATP-competitive and allosteric inhibition acs.orgresearchgate.netnih.govosti.gov. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing conformational changes that modulate enzyme activity researchgate.netnih.govosti.gov. This approach can offer advantages, such as potentially greater specificity and the ability to overcome resistance mechanisms that may arise from mutations at the ATP-binding site nih.gov.
NMS-873 is an example of a potent and selective allosteric inhibitor of VCP/p97 researchgate.netmedchemexpress.comrndsystems.comapexbt.com. It has been shown to inhibit VCP ATPase activity by binding to a site spanning the D1 and D2 domains of adjacent protomers, influencing nucleotide binding affinity and disrupting the catalytic cycle researchgate.netnih.govnih.govbiorxiv.org. Research indicates that NMS-873 activates the unfolded protein response and interferes with autophagy, leading to cancer cell death researchgate.netrndsystems.comapexbt.com. While NMS-873 (the non-deuterated form) has been a valuable tool in studying VCP function and inhibition, it's worth noting that studies have also identified potential off-target effects, such as the inhibition of mitochondrial oxidative phosphorylation nih.gov.
Properties
Molecular Formula |
C₂₇H₁₉D₉N₄O₃S₂ |
|---|---|
Molecular Weight |
529.72 |
Synonyms |
3-[3-(Cyclopentylthio)-5-[[[2-methyl-4’-(methylsulfonyl)[1,1’-biphenyl]-4-yl]oxy]methyl]-4H-1,2,4-triazol-4-yl]pyridine-d9 |
Origin of Product |
United States |
Nms 873 D9 As a Deuterated Analogue for Academic Research
Rationale for Deuteration in Chemical Biology and Drug Discovery Research
The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612) (²H or D), represents a subtle structural modification that can yield significant benefits in mechanistic studies and the characterization of molecular interactions. researchgate.netresearchgate.net Deuteration involves replacing protium (B1232500) (¹H), the most common hydrogen isotope, with deuterium, which contains an extra neutron. researchgate.netmusechem.com This isotopic substitution can influence the physical properties and reaction kinetics of a molecule. researchgate.netmusechem.comosti.gov
Strategic Incorporation of Deuterium for Mechanistic Studies
Deuterium is strategically incorporated into molecules to probe reaction mechanisms. By selectively replacing hydrogen atoms at specific positions, researchers can track the fate of those positions during a chemical or biological process. researchgate.netmusechem.com This is particularly valuable in studying enzyme-catalyzed reactions, where the breaking or formation of C-H bonds is involved. nih.gov The difference in mass between deuterium and protium can affect bond strength and vibrational frequencies, leading to altered reaction rates if the bond involving the substituted hydrogen is broken in the rate-determining step of a reaction. researchgate.netmusechem.com This phenomenon, known as a kinetic isotope effect, provides insights into the transition state of a reaction and the involvement of specific hydrogen atoms. researchgate.netnih.gov Furthermore, deuterium labeling can be used in conjunction with techniques like mass spectrometry and NMR spectroscopy to trace metabolic pathways and determine the distribution of compounds within biological systems. researchgate.netmusechem.com
Investigation of Isotope Effects on Enzyme Kinetics
Kinetic isotope effects (KIEs) arise from the difference in reaction rates between a molecule containing a light isotope (e.g., protium) and its isotopically substituted analogue containing a heavy isotope (e.g., deuterium). researchgate.netnih.gov In the context of enzyme kinetics, a significant primary deuterium KIE indicates that the cleavage of a C-H bond is at least partially rate-limiting in the enzymatic reaction. nih.gov By measuring the reaction rates of a non-deuterated substrate and its deuterated counterpart, researchers can gain valuable information about the energy profile of the reaction and identify steps that involve hydrogen transfer. nih.gov While the primary application of KIEs is often related to covalent bond cleavage, deuterium substitution can also have effects on non-covalent interactions between molecules, although these are generally considered less significant in biological experiments where deuterated molecules are used as tracers. nih.gov The extent of a deuterium isotope effect on a non-covalent interaction is dependent on the site of deuteration. nih.gov
Comparative Analysis with NMS-873 (Non-Deuterated Analog) in Research Contexts
NMS-873 is known as a potent and selective allosteric inhibitor of the AAA ATPase VCP/p97. medchemexpress.comselleckchem.comrndsystems.comtocris.comchemicalprobes.orgabmole.com It functions by binding to an allosteric site at the interface of two adjacent domains within the active hexameric structure of VCP/p97, stabilizing the ADP-bound state and disrupting its catalytic cycle. nih.govrcsb.orgresearchgate.netresearchgate.net Research involving NMS-873-d9 often includes a comparative analysis with the non-deuterated NMS-873 to understand the impact of deuteration on its properties relevant to research applications.
Impact of Deuteration on Allosteric Binding Site Interactions
NMS-873 binds to a cryptic groove in the D2 domain of VCP/p97 and interacts with the intersubunit signaling (ISS) motif. rcsb.org This interaction prevents conformational changes required for substrate translocation, thereby allosterically inhibiting the enzyme. rcsb.org While deuterium substitution is primarily known for its effects on covalent bond vibrations and reaction kinetics, it can also subtly influence non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces due to minor differences in polarity and size compared to protium. musechem.comnih.gov The extent to which deuteration in this compound impacts its interactions at the allosteric binding site on VCP/p97 would depend on the specific positions of deuterium incorporation and the nature of the interactions at those sites. Structural studies, such as the reported cryo-EM structure of p97 in complex with NMS-873 rcsb.org, provide a basis for understanding these interactions, and comparative studies with the deuterated analogue could potentially reveal subtle differences in binding affinity or kinetics, although such effects on non-covalent interactions are generally considered minor. nih.gov
Influence on Biochemical Potency and Selectivity
Research has investigated the effect of perdeuteration (D9) of NMS-873 on its biochemical activity. In one study, a perdeuterated analogue of NMS-873 (referred to as compound 7) was prepared and tested. nih.gov This study reported that the inhibitory potency of p97 ATPase activity was retained by the deuterated analogue. nih.gov This suggests that for the specific positions of deuteration in this compound, the isotopic substitution does not significantly alter the compound's ability to inhibit the target enzyme's biochemical function at the concentrations tested in that context. Data on the influence of deuteration on the selectivity profile of this compound compared to NMS-873 against other targets were not prominently found in the provided search results focusing on the research context of this compound itself. NMS-873 is known to be selective for VCP/p97 over other AAA ATPases, HSP90, and a panel of kinases. selleckchem.comrndsystems.comtocris.comchemicalprobes.org
Based on the available information, a direct quantitative comparison of biochemical potency (e.g., IC50 values) between NMS-873 and this compound from a single source is limited to the finding that potency was retained. nih.gov
| Compound | Target | Biochemical Potency (IC₅₀) | Notes |
| NMS-873 | VCP/p97 | 30 nM medchemexpress.comrndsystems.comtocris.comchemicalprobes.orgabmole.com | Allosteric inhibitor of ATPase activity |
| This compound | VCP/p97 | Potency retained nih.gov | Perdeuterated analogue |
Note: The "Potency retained" entry for this compound is based on a qualitative description in the cited source nih.gov and does not represent a specific IC₅₀ value in this context.
Molecular and Cellular Mechanisms of Nms 873 and Analogue Action
Allosteric Inhibition of VCP/p97 ATPase Activity
NMS-873's inhibitory effect stems from its ability to interfere with the catalytic cycle of VCP/p97 through allosteric modulation. nih.govnih.gov
Binding Site Characterization: D1/D2 Interface and Linker Domains
Structural studies, including cryo-electron microscopy (cryo-EM), have revealed that NMS-873 binds to a cryptic groove located in the D2 domain of VCP/p97, near the interface between the D1 and D2 ATPase domains and the D1-D2 linker. biorxiv.orgmdpi.comnih.govbiorxiv.orgrcsb.orgresearchgate.net This binding site is distinct from the active site where ATP binds. nih.gov Specifically, NMS-873 interacts with residues such as lysine (B10760008) 615, asparagine 616, and phenylalanine 618, which are located in the intersubunit signaling (ISS) motif and the D1D2 linker. nih.govmdpi.combiorxiv.orgmdpi.com Mutations in this region, such as A530T in the D2 domain or mutations near E470 in the D1-D2 linker, can affect the potency or binding of NMS-873, further supporting the importance of this interface for inhibitor interaction. nih.govnih.govportlandpress.com
Conformational Changes Induced by NMS-873 Binding
Binding of NMS-873 induces specific conformational changes in VCP/p97. nih.govmdpi.com Cryo-EM structures show that NMS-873 binding locks the ISS motif in the D2 domain, preventing the conformational changes necessary for substrate translocation and effective ATP hydrolysis. biorxiv.orgmdpi.combiorxiv.orgrcsb.org This locking mechanism interferes with the coordinated movements of the D1 and D2 ATPase rings that are essential for the enzyme's function. biorxiv.orgrcsb.org The binding of NMS-873 reduces p97's sensitivity to trypsin digestion, indicating a stabilization of the linker-D2 domain. frontiersin.orgselleckchem.comtocris.comselleckchem.commedchemexpress.comtargetmol.com
Stabilization of ADP-Bound State and Interruption of Catalytic Cycle
A key aspect of NMS-873's mechanism is the stabilization of VCP/p97 in an ADP-bound state, particularly in the D2 domain. nih.govnih.govfrontiersin.orgnih.govresearchgate.net By stabilizing the ADP-bound conformation and interfering with the necessary conformational changes, NMS-873 interrupts the catalytic cycle of VCP/p97, thereby inhibiting its ATPase activity. nih.govnih.govfrontiersin.orgnih.gov This mechanism is distinct from ATP-competitive inhibitors. nih.gov
Target Selectivity Profiling
NMS-873 exhibits a high degree of selectivity for VCP/p97 compared to other ATPases and kinases. nih.govselleckchem.comtocris.comselleckchem.comapexbt.comrndsystems.comabcam.comfishersci.atnih.govsmallmolecules.com
Selectivity against Other AAA ATPases
NMS-873 has demonstrated selectivity against other AAA ATPases. selleckchem.comtocris.comselleckchem.comapexbt.comrndsystems.comabcam.comfishersci.atnih.govsmallmolecules.com This selectivity is attributed, in part, to NMS-873 not being an ATP mimetic and binding to a unique allosteric site on VCP/p97 that is dependent on its functional hexameric structure. nih.gov
Orthogonal Enzyme Panels (e.g., Kinases, HSP90)
Profiling of NMS-873 against panels of other enzymes, including kinases and HSP90, has shown significant selectivity for VCP/p97. nih.govnih.govselleckchem.comtocris.comselleckchem.comapexbt.comrndsystems.comabcam.comfishersci.atnih.govsmallmolecules.com Studies have reported IC50 values for NMS-873 against VCP/p97 in the low nanomolar range (e.g., 30 nM), while showing significantly higher IC50 values (typically >10 µM) against a panel of kinases and HSP90. selleckchem.comtocris.comselleckchem.comapexbt.comrndsystems.comabcam.comfishersci.atnih.govsmallmolecules.com
Here is a summary of the selectivity data:
Impact on VCP/p97 Substrate Processing
The inhibition of VCP/p97 by NMS-873 significantly impacts the processing of its substrates, which are often polyubiquitinated proteins targeted for degradation or remodeling.
Accumulation of Polyubiquitinated Proteins
A hallmark effect of VCP/p97 inhibition by NMS-873 is the pronounced accumulation of polyubiquitinated proteins within cells. tocris.comnih.gov VCP/p97 is crucial for the extraction and processing of ubiquitinated substrates from various cellular compartments, including the endoplasmic reticulum (ER) in the context of ER-associated degradation (ERAD), as well as from the nucleus and other organelles. By inhibiting VCP/p97's ATPase activity and its ability to engage with ubiquitinated proteins, NMS-873 prevents the downstream handling and degradation of these substrates, leading to their build-up. Studies using Western blot analysis have demonstrated a clear, dose-dependent increase in the levels of polyubiquitinated proteins upon treatment with NMS-873. This accumulation is a direct consequence of the impaired function of VCP/p97 in the ubiquitin-proteasome system and other VCP-dependent pathways.
Data illustrating the accumulation of polyubiquitinated proteins upon NMS-873 treatment:
| Treatment (NMS-873 Concentration) | Effect on Polyubiquitinated Proteins | Reference |
| Various concentrations (dose-dependent) | Clear accumulation | |
| 25 μM or 50 μM | Increased accumulation in soluble protein fraction | |
| 10 μM | Accumulation observed in TUBE2 pulldown experiments | |
| 5 μM for 6 hours | Increased polyubiquitin (B1169507) bound to p97 |
Prevention of VCP-Mediated Client Protein Extraction (e.g., Cyclin E, Mcl-1)
Beyond the general accumulation of polyubiquitinated species, NMS-873 specifically prevents VCP/p97 from extracting and delivering certain ubiquitinated client proteins for proteasomal degradation. Key examples of such client proteins whose processing is inhibited by NMS-873 include Cyclin E and Mcl-1. VCP/p97 is involved in the regulated degradation of these proteins, which are critical for cell cycle progression and survival, respectively. By blocking VCP/p97 function, NMS-873 leads to the stabilization of these client proteins. This stabilization contributes to the cellular effects observed upon NMS-873 treatment, such as the induction of the unfolded protein response, interference with autophagy, and ultimately, the induction of cell death in sensitive cells. nih.gov Studies have shown that NMS-873 induces the stabilization of Cyclin E and Mcl-1 in a dose-dependent manner, consistent with its antiproliferative activity.
Data illustrating the stabilization of client proteins (Cyclin E, Mcl-1) upon NMS-873 treatment:
| Treatment (NMS-873 Concentration) | Effect on Cyclin E | Effect on Mcl-1 | Reference |
| Various concentrations (dose-dependent) | Stabilization | Stabilization | |
| 0.5 to 5 µM (8 to 72 h) | Prevention of extraction for proteasomal degradation, resulting in stabilization | Prevention of extraction for proteasomal degradation, resulting in stabilization |
Impact of Nms 873 and Analogue on Cellular Pathways and Processes
Modulation of Protein Degradation Pathways
VCP/p97 plays a central role in both the ubiquitin-proteasome system and autophagy. Inhibition of VCP/p97 by NMS-873 disrupts the normal functioning of these critical degradation pathways.
Disruption of the Ubiquitin-Proteasome System
NMS-873, as an inhibitor of VCP/p97, interferes with the ubiquitin-proteasome system (UPS). VCP/p97 is involved in the extraction and unfolding of ubiquitinated proteins from various cellular structures, facilitating their subsequent degradation by the proteasome mdpi.combertin-bioreagent.comresearchgate.net. Inhibition by NMS-873 leads to the accumulation of polyubiquitinated proteins within cells medchemexpress.comresearchgate.netapexbt.com. This accumulation is a hallmark of impaired UPS function and contributes to cellular stress. Studies have shown a dose-dependent increase in poly-ubiquitinated proteins upon NMS-873 treatment in cell lines such as HCT116 medchemexpress.comapexbt.com.
Interference with Autophagosome Maturation and Autophagy Flux
NMS-873 has been shown to interfere with autophagy, a process involving the degradation of cellular components through lysosomes selleckchem.comrndsystems.comfishersci.atselleckchem.com. VCP/p97 is known to play a role in autophagosome maturation scientificlabs.co.ukabcam.com. Inhibition of VCP/p97 by NMS-873 modulates autophagosome maturation and disrupts autophagic flux tocris.comrndsystems.comfishersci.atabcam.combio-techne.comlarvol.com. This interference can lead to the accumulation of autophagosomes, indicating a block in the later stages of autophagy, such as fusion with lysosomes or lysosomal degradation larvol.comnih.gov. Research indicates that NMS-873 treatment can lead to increased levels of LC3B and decreased levels of SQSTM1/p62, markers indicative of altered autophagy larvol.com.
Activation of Cellular Stress Responses
The disruption of protein degradation pathways by NMS-873 triggers cellular stress responses, notably the Unfolded Protein Response and Endoplasmic Reticulum stress.
Induction of the Unfolded Protein Response (UPR)
Inhibition of VCP/p97 by NMS-873 leads to the accumulation of misfolded proteins, particularly in the endoplasmic reticulum (ER), which in turn activates the Unfolded Protein Response (UPR) selleckchem.commdpi.comresearchgate.netapexbt.comrndsystems.comfishersci.atselleckchem.comabcam.combio-techne.com. The UPR is a signaling network aimed at restoring ER homeostasis or, if stress is severe and prolonged, initiating apoptosis. NMS-873 is described as an activator of the UPR tocris.comrndsystems.comfishersci.atselleckchem.comabcam.combio-techne.com. Biomarkers of UPR activation, such as increased levels of GRP78 and CHOP, have been observed following treatment with NMS-873 aacrjournals.orgresearchgate.net.
Endoplasmic Reticulum Stress Manifestations
As a consequence of impaired protein degradation and the accumulation of misfolded proteins, NMS-873 induces endoplasmic reticulum (ER) stress aacrjournals.orgresearchgate.netrndsystems.com. ER stress is characterized by an imbalance in protein folding capacity and protein load within the ER lumen. The inhibition of VCP/p97, which is crucial for ER-associated degradation (ERAD), directly contributes to this stress mdpi.comresearchgate.netnih.gov. Manifestations of ER stress induced by NMS-873 include the activation of the UPR and the potential for downstream apoptotic signaling if the stress is unresolved aacrjournals.orgresearchgate.netrndsystems.com.
Effects on DNA Repair Mechanisms
VCP/p97 has been implicated in DNA repair mechanisms, particularly in promoting the recruitment of DNA repair proteins to sites of DNA damage aacrjournals.orgnih.gov. While the search results primarily discuss the role of VCP/p97 in DNA repair and how VCP inhibitors like NMS-873 can disrupt this process, detailed findings specifically on NMS-873's direct effects on different DNA repair pathways were less extensively covered compared to its impact on protein degradation and ER stress. However, studies suggest that inhibiting p97 can impair DNA double-stranded break repair aacrjournals.org. NMS-873, by inhibiting VCP/p97, is expected to interfere with these DNA repair processes, potentially contributing to genomic instability or enhancing the efficacy of DNA-damaging agents nih.govpnas.org.
Here is a summary of the effects of NMS-873 on cellular pathways:
| Cellular Pathway/Process | Effect of NMS-873 Inhibition of VCP/p97 | Observed Outcomes |
| Ubiquitin-Proteasome System | Disruption of VCP/p97 function in protein extraction/unfolding | Accumulation of polyubiquitinated proteins. medchemexpress.comresearchgate.netapexbt.com |
| Autophagosome Maturation / Autophagy Flux | Interference with maturation and flux | Modulation of autophagosome maturation, accumulation of autophagosomes, altered LC3B and p62 levels. tocris.comrndsystems.comfishersci.atselleckchem.comabcam.combio-techne.comlarvol.comnih.gov |
| Unfolded Protein Response (UPR) | Induction of UPR due to protein accumulation | Activation of UPR, increased levels of GRP78 and CHOP. selleckchem.commdpi.comaacrjournals.orgresearchgate.netapexbt.comrndsystems.comfishersci.atselleckchem.comabcam.combio-techne.comresearchgate.net |
| Endoplasmic Reticulum Stress | Induction of ER stress | Accumulation of misfolded proteins, activation of UPR. aacrjournals.orgresearchgate.netrndsystems.com |
| DNA Repair Mechanisms | Interference with VCP/p97's role in DNA repair | Potential impairment of DNA double-stranded break repair. aacrjournals.orgnih.govpnas.org |
Implication in DNA-Protein Crosslink Repair
Research indicates that NMS-873, as a p97 inhibitor, plays a role in DNA-protein crosslink (DPC) repair pathways. p97 is involved in the unloading of the CDC45-MCM2-7-GINS (CMG) helicase during replication-coupled interstrand cross-link (ICL) repair. Supplementation with a p97 inhibitor like NMS-873 can prevent the formation of DNA adducts generated through nucleolytic ICL unhooking by the Fanconi anemia (FA) pathway. nih.gov This suggests that inhibiting p97 with NMS-873 impacts the mechanisms by which cells resolve DNA lesions involving crosslinked proteins. One study noted that DNA damage-induced pSer-VCP, rather than total VCP levels, correlated with chemotherapy response and the chemo-sensitizing effect of NMS-873 in pancreatic ductal adenocarcinoma cells. larvol.com This highlights a potential link between p97 activity modulated by NMS-873 and the cellular response to genotoxic stress.
Metabolic Reprogramming and Off-Target Effects
Beyond its intended target of VCP/p97, NMS-873 has been found to induce significant metabolic changes in cells, pointing to off-target effects. A notable discovery is its rapid induction of aerobic fermentation in cultured human and mouse cells. nih.govnih.gov Further investigation revealed that NMS-873 acts as a dual inhibitor of mitochondrial oxidative phosphorylation. nih.govnih.gov
Inhibition of Mitochondrial Oxidative Phosphorylation (Complex I and ATP Synthase)
NMS-873 has been shown to inhibit both Complex I and ATP synthase, key components of the mitochondrial electron transport chain responsible for oxidative phosphorylation and ATP production. nih.govnih.gov While NMS-873 is a potent inhibitor of mitochondrial respiratory Complex I, it is considered a weak inhibitor of ATP Synthase, requiring much higher concentrations to show inhibition compared to its IC50 for ATP production. nih.gov This dual inhibition impacts the cell's primary energy production pathway. Data from studies using TMT-based quantitative proteomics have shown that NMS-873 treatment leads to changes in proteins primarily involved in ATP biosynthetic and metabolic processes, oxidative phosphorylation, the TCA cycle, and respiratory electron transport, and mitochondrial transport. mdpi.com
Induction of Aerobic Fermentation (Lactic Acid Production)
A consequence of inhibiting mitochondrial oxidative phosphorylation is the rapid induction of aerobic fermentation, characterized by increased lactic acid production. nih.govnih.gov Studies have confirmed that NMS-873 increases lactate (B86563) secretion in cells. nih.gov This metabolic shift towards glycolysis and lactic acid fermentation serves as a survival mechanism for cells when mitochondrial energy production is compromised by compounds like NMS-873. nih.gov Increased lactate production and decreased glucose concentration in the culture medium have been observed following NMS-873 treatment. nih.gov
Data Table: Effect of NMS-873 on Lactate and Glucose Levels
| Treatment Group | Lactate Level (Relative to Control) | Glucose Concentration (Relative to Control) |
| DMSO (Control) | 1.0 | 1.0 |
| NMS-873 (e.g., 4 μM) | Higher nih.gov | Lower nih.gov |
Note: Specific fold changes for lactate increase and glucose decrease may vary depending on cell type and concentration used in studies.
Dysregulation of Glycometabolism (p97-independent effects)
Research indicates that NMS-873 dysregulates glycometabolism in a manner that is independent of its primary target, p97. researchgate.netnih.govscilit.com This was demonstrated through studies using NMS-873-resistant cell lines and proteomic analysis, confirming that the effects on glycometabolism are not solely mediated by p97 inhibition. researchgate.netnih.gov The dysregulation of glycometabolism by NMS-873 involves affecting the stability of mitochondrial complex I. nih.gov
Interaction with Viral Replication Mechanisms
NMS-873 has demonstrated antiviral activity against a range of viruses, including influenza A and B viruses. nih.govresearchgate.netabcam.comabcam.co.jp This antiviral effect is linked to its activity, primarily as a p97 inhibitor, as p97 is a host factor involved in various stages of viral replication. nih.govresearchgate.netnih.gov
Antiviral Activity (e.g., Influenza A and B viruses)
NMS-873 exhibits potent antiviral activity against multiple human influenza A and B viruses, including drug-resistant strains, with low-nanomolar EC50 values. nih.govresearchgate.netnih.gov Studies have shown that both silencing p97 via siRNA and inhibiting it with NMS-873 can inhibit virus replication. nih.govresearchgate.netnih.gov The mechanism involves the retention of viral ribonucleoproteins (vRNPs) in the nucleus, a combined result of reduced viral M1 protein levels and disruption of p97-NP interactions. nih.govresearchgate.netnih.gov This suggests that targeting p97 with NMS-873 interferes with essential steps in the influenza viral life cycle. NMS-873 has shown antiviral activity in human lung cell lines and primary cells. researchgate.netmdpi.com
Data Table: Antiviral Activity of NMS-873 Against Influenza Viruses
| Virus Type | Cell Line/Primary Cell | EC50 Range |
| Influenza A and B viruses | Human lung cell lines and primary cells | 28-556 nM researchgate.netmdpi.com |
Impact on Viral Ribonucleoprotein Nuclear Retention
NMS-873 has been shown to inhibit the replication of both influenza A and B viruses nih.govnih.govresearchgate.net. Studies have demonstrated that inhibiting p97 with NMS-873 leads to the retention of viral ribonucleoproteins (vRNPs) within the nucleus of infected cells nih.govnih.govresearchgate.net. This nuclear retention of vRNPs is a key mechanism by which NMS-873 exerts its antiviral effect against influenza viruses, as the export of vRNPs to the cytoplasm is essential for viral assembly and budding nih.govscholbach.de.
Detailed research findings indicate that the nuclear retention of vRNPs following NMS-873 treatment is a result of a dual mechanism:
Reduced viral M1 protein level: NMS-873 treatment significantly reduces the protein expression levels of viral proteins, including M1 and NP, in a dose-dependent manner nih.gov. The M1 protein is known to play a crucial role in the nuclear export of vRNPs nih.govscholbach.de. A reduction in M1 levels therefore contributes to the delayed or inhibited export of vRNPs from the nucleus nih.gov.
Disruption of p97-NP interactions: VCP/p97 has been shown to interact with the influenza virus nucleoprotein (NP) nih.govscholbach.de. NMS-873 treatment disrupts these interactions, directly contributing to the retention of NP protein, and consequently the vRNPs, in the nucleus nih.gov. This suggests a direct role for p97 in the subcellular trafficking of NP nih.gov.
Studies using immunofluorescence assays and Western blotting have provided evidence for these mechanisms. For instance, in influenza virus-infected cells treated with NMS-873, the majority of NP-HA (Hemagglutinin-tagged Nucleoprotein) was observed to be retained in the nucleus compared to untreated cells where it was distributed in both the nucleus and cytoplasm nih.gov. Similar nuclear retention of vRNPs was observed when p97 was silenced via siRNA, further confirming p97 as the target responsible for this effect nih.govnih.govresearchgate.net.
The impact of NMS-873 on viral protein levels was quantified through Western blot analysis. The following table summarizes representative data on the effect of NMS-873 on the expression levels of various influenza viral proteins:
| Viral Protein | Effect of NMS-873 Treatment (compared to control) |
| M1 | Significantly reduced (dose-dependent) |
| NP | Significantly reduced (dose-dependent) |
| PA | Reduced (dose-dependent) |
| PB1 | Reduced (dose-dependent) |
| HA | Reduced (dose-dependent) |
| NS1 | Reduced (dose-dependent) |
This reduction in viral protein synthesis, coupled with the disruption of p97-NP interactions, collectively impairs the efficient export of vRNPs from the nucleus, thereby inhibiting viral replication nih.gov.
While the provided information focuses on NMS-873, the deuterated analogue NMS-873-d9 would likely exhibit similar mechanisms of action due to the minimal impact of deuterium (B1214612) substitution on chemical and biological activity, unless specifically designed to alter metabolic stability. However, experimental data specifically detailing the vRNP nuclear retention effect of this compound was not found within the search results.
Preclinical Research Applications of Nms 873 and Analogue
In Vitro Investigations in Cell Lines
In vitro studies using various cell lines have been instrumental in understanding the cellular impact of NMS-873 and identifying biomarkers of VCP/p97 inhibition, mechanisms of resistance, and potential synergistic interactions with other therapeutic agents.
Cellular Assays for VCP/p97 Inhibition Biomarkers
Cellular assays have demonstrated that NMS-873 treatment leads to robust effects on biomarkers indicative of p97 inhibition and the induction of apoptosis. These biomarkers include increased levels of ubiquitinated proteins, particularly K48-linked polyubiquitinated proteins, which are substrates for proteasome-mediated degradation regulated by p97. Accumulation of poly-Ub proteins and stabilization of proteins like cyclin E and Mcl-1 have been observed in a dose-dependent manner in cell lines such as HCT-116.
Furthermore, NMS-873 treatment has been shown to activate the unfolded protein response (UPR), evidenced by increased levels of ATF4 and CHOP. Modulation of autophagy biomarkers such as p62 and LC3 has also been reported, suggesting that NMS-873 interferes with autophagy. Apoptosis induction is indicated by the presence of cleaved caspase 3 and γ-H2A.X.
Cell viability assays, often utilizing methods like the luciferase reporter gene assay measuring ATP content, are commonly used to determine the antiproliferative activity and IC50 values of NMS-873 in various cancer cell lines. For instance, NMS-873 exhibits antiproliferative effects in a panel of hematological and solid tumor lines with IC50 values generally ranging from 0.08 μM to 2 μM. Specific IC50 values reported for NMS-873 include 0.38 μM for HCT116 cells and 0.7 μM for HeLa cells after 72 hours of treatment.
Table 1: Representative In Vitro Antiproliferative Activity of NMS-873
| Cell Line | Assay Type | Incubation Time | IC50 (μM) | Source |
| HCT116 | Cytotoxicity (Luciferase) | 72 hours | 0.38 | |
| HeLa | Antiproliferative Activity | Not specified | 0.7 | |
| Hi5 | Function assay (ADP formation) | 20 mins | 0.024 |
These cellular assays provide crucial data on the on-target effects of NMS-873 as a VCP/p97 inhibitor and its impact on key cellular processes.
Analysis of Cellular Adaptations and Resistance Mechanisms (e.g., A530T mutation)
Studies have investigated mechanisms by which cancer cells can develop resistance to NMS-873. Growth of HCT116 cells in the presence of NMS-873 has led to the isolation of resistant clones. Analysis of these resistant cell lines revealed the presence of a mutation in the p97 gene, specifically an alanine (B10760859) to threonine substitution at position 530 (A530T).
The A530T mutation in p97 has been shown to confer decreased sensitivity to NMS-873. This mutation is located within the D2 ATPase domain of p97. While the A530T mutation does not appear to affect NMS-873 binding, it alters the enzyme's affinity for ATP and ADP, leading to increased catalytic efficiency of p97. This altered ATPase activity provides a mechanism for cells to overcome the cytotoxicity induced by NMS-873. Resistant HCT116 cell lines harboring the A530T mutation showed significantly higher IC50 values for NMS-873 compared to parental cells, with heterozygous and homozygous A530T clones exhibiting approximately 5-fold and 12-fold decreased sensitivity, respectively. Importantly, this mutation specifically affects sensitivity to NMS-873 but not to other p97 inhibitors with different mechanisms of action, such as the ATP-competitive inhibitor CB-5083.
Synergistic Effects with Other Therapeutic Agents (e.g., Glycolysis Inhibitors)
Preclinical research has explored the potential for synergistic effects when NMS-873 is combined with other therapeutic agents. One area of investigation has focused on the interaction between NMS-873 and glycolysis inhibitors. Studies have indicated that NMS-873 can affect glycometabolism, promoting glycolysis and inhibiting oxidative phosphorylation in a p97-independent manner.
Co-treatment of cancer cells with NMS-873 and the glycolysis inhibitor 2-deoxy-D-glucose (2-DG) has demonstrated enhanced anti-proliferative effects. 2-DG blocks the increase in lactate (B86563) production and decrease in glucose concentration induced by NMS-873 treatment. This synergy is thought to arise because NMS-873 affects oxidative phosphorylation, and simultaneous inhibition of glycolysis by 2-DG blocks both major ATP production pathways, leading to increased cancer cell death. This synergistic effect with 2-DG has been observed even in NMS-873-resistant cell lines, further supporting a p97-independent mechanism for this interaction.
Research also suggests potential synergy with other agents. For example, a study indicated a remarkable synergy between NMS-873 and BAY-876, a SLC2A1 inhibitor, in mouse pancreatic ductal adenocarcinoma cell lines, particularly against NMS-873-resistant populations.
In Vivo Studies in Animal Models
In vivo studies, primarily using NMS-873, have been conducted to evaluate its effects in living organisms, including models for parasitic diseases.
Effects on Parasite Movement and Viability
NMS-873 has been investigated for its effects on parasites, specifically Schistosoma mansoni, a parasitic worm. Studies have shown that NMS-873 has profound effects on the movement and viability of Schistosoma mansoni in vitro. At sub-micromolar concentrations, NMS-873 led to parasite death in vitro. Treatment with NMS-873 at 10 μM for 72 hours significantly reduced the motility of adult male Schistosoma mansoni worms. Similar to the effects observed with the ATP-competitive p97 inhibitor CB-5083, NMS-873 treatment resulted in similar deformations in the structure of the parasite tegument. These findings suggest that inhibiting p97 in Schistosoma mansoni disrupts essential cellular processes, impacting parasite motility and survival.
Methodological Approaches for Studying Nms 873 and Analogue
Biochemical Assays for VCP/p97 ATPase Activity
Biochemical assays are fundamental for directly measuring the enzymatic activity of VCP/p97 and determining the potency of inhibitors like NMS-873.
A modified NADH-coupled assay is a common method used to evaluate the ATPase activity and kinetic parameters of recombinant wild-type VCP and its mutants. tocris.comuni.lunih.govselleckchem.comnih.gov This assay monitors the formation of ADP, a product of ATP hydrolysis by VCP/p97. tocris.comuni.lunih.gov Due to ADP and NADH being ATP-competitive inhibitors of VCP ATPase activity, the standard protocol is typically modified into a two-step procedure. tocris.comuni.lunih.govnih.gov
In the first step, an ATP-regenerating system, typically containing pyruvate (B1213749) kinase and phosphoenolpyruvate, is used. uni.lunih.govselleckchem.comnih.gov This system recycles the ADP produced by VCP activity, maintaining a constant substrate (ATP) concentration and preventing product inhibition. uni.lunih.govselleckchem.comnih.gov This process also leads to the stoichiometric accumulation of pyruvate. uni.lunih.govselleckchem.comnih.gov
The second step involves quenching the VCP enzymatic reaction, often with EDTA, and then adding NADH and lactic dehydrogenase. uni.lunih.govselleckchem.comnih.gov Lactic dehydrogenase stoichiometrically oxidizes NADH to reduce the accumulated pyruvate. uni.lunih.govselleckchem.comnih.gov The decrease in NADH concentration is measured spectrophotometrically at 340 nm using a plate reader. uni.lunih.govselleckchem.comnih.gov This decrease in absorbance is directly proportional to the amount of ATP hydrolyzed by VCP/p97. The assay is commonly performed in 96- or 384-well UV plates. uni.lunih.govselleckchem.comnih.gov Using this method, NMS-873 has been determined to have an IC50 of 30 nM for VCP/p97 ATPase activity. tocris.comnih.gov
High-throughput screening (HTS) has been instrumental in identifying VCP/p97 inhibitors, including NMS-873. tocris.comnih.govselleckchem.com HTS campaigns involve screening large libraries of compounds to find those that inhibit VCP/p97 ATPase activity. For instance, a 1-million-compound library was screened using a miniaturized assay format, such as in 1,536-well plates, coupled with sensitive ADP detection systems like the Transcreener ADP FP assay. tocris.comnih.govselleckchem.com
These HTS assays typically involve pre-incubating VCP enzyme with the test compounds, followed by the addition of ATP to initiate the reaction. tocris.comnih.govselleckchem.com After a set incubation period, the reaction is quenched, and the amount of ADP produced is measured. tocris.comnih.govselleckchem.com The Transcreener ADP² Assay is a validated HTS method for p97 that utilizes a competitive immunoassay to directly detect the ADP produced during the enzymatic reaction. This assay is designed for high-throughput screening with a simple mix-and-read format. Compounds showing significant inhibition in the primary screen are then subjected to reconfirmation and dose-response evaluation, often using the modified NADH-coupled assay, to determine their potency (e.g., IC50 values). tocris.comnih.govselleckchem.com
NADH-Coupled Assay Methodologies
Cell-Based Assays for VCP/p97 Inhibition
Inhibition of VCP/p97 disrupts the ubiquitin-proteasome system and other protein degradation pathways, leading to the accumulation of ubiquitinated proteins and specific protein substrates. Cell-based assays measuring the accumulation of poly-ubiquitinated proteins are a key indicator of VCP/p97 inhibition. NMS-873 has been shown to induce a clear, dose-dependent accumulation of poly-ubiquitinated proteins. uni.lunih.gov Additionally, VCP/p97 inhibition can lead to the stabilization of proteins that are normally rapidly degraded. NMS-873 treatment results in the stabilization of proteins such as Mcl-1 and cyclin E at concentrations that correlate with its antiproliferative effects. uni.lunih.gov These protein accumulation effects are commonly assessed using techniques like Western blotting, where protein levels are detected using specific antibodies.
Inhibition of VCP/p97, particularly its role in ERAD, can lead to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR). Assays measuring the activation of the UPR are therefore important for characterizing the cellular effects of VCP/p97 inhibitors. NMS-873 is known to activate the unfolded protein response. tocris.comnih.govselleckchem.comnih.gov Activation of the UPR by NMS-873 is indicated by the upregulation of key UPR-associated proteins, including CHOP and ATF4. These markers can be measured using techniques such as Western blotting to assess protein levels or by evaluating changes in gene transcription levels using methods like quantitative PCR. Studies have shown distinct effects on UPR markers when comparing NMS-873 to other VCP inhibitors.
Assessing the impact of VCP/p97 inhibition on cell viability and proliferation is crucial for understanding the potential therapeutic applications of inhibitors like NMS-873. NMS-873 has demonstrated antiproliferative activity in a variety of hematological and solid tumor cell lines. tocris.comnih.govnih.gov
Several cell-based assays are used to measure cell viability and growth inhibition. These include luciferase reporter gene assays, where cell viability is correlated with ATP content measured by a luciferase reaction tocris.comuni.lu, the Cell Titer Glo Luminescent Cell Viability Assay, which also measures ATP as an indicator of metabolically active cells, and the neutral red uptake assay, which measures the accumulation of a vital dye in the lysosomes of viable cells.
IC50 values for cell viability or growth inhibition are determined by treating cells with a range of inhibitor concentrations and measuring the percentage of viable or growing cells compared to untreated controls. NMS-873 exhibits potent inhibitory effects on the proliferation of various cancer cell lines, with reported IC50 values typically ranging from 0.08 μM to 2 μM across different cell lines. uni.lunih.gov Specific examples include IC50 values of 0.38 μM for HCT116 cells and 0.7 μM for HeLa cells. tocris.comuni.lunih.gov
Table: NMS-873 Cell Viability/Growth Inhibition IC50 Values
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Citation |
| HCT116 | Cytotoxic assay (Luciferase reporter gene assay) | 72 h | 0.38 | tocris.comuni.lu |
| HeLa | Antiproliferative activity | Not specified | 0.7 | uni.lunih.gov |
| HCT116 | Antiproliferative activity | Not specified | 0.4 | uni.lunih.gov |
| Various Tumor Cell Lines | Antiproliferative activity | Not specified | 0.08 - 2 | uni.lunih.gov |
| HCT116 | Cell Titer Glo | Not specified | Calculated from growth percentage | |
| MDCK | Cellular cytotoxicity (Neutral red uptake assay) | 48 h | 2.72 ± 0.03 | |
| A549 | Cellular cytotoxicity (Neutral red uptake assay) | 24 or 48 h | Not specified | |
| BEAS-2B | Cellular cytotoxicity (Neutral red uptake assay) | 24 or 48 h | Not specified | |
| Primary Lung Cells | Cellular cytotoxicity (Neutral red uptake assay) | 24 or 48 h | Not specified |
Assays for Unfolded Protein Response Activation (e.g., CHOP, ATF4)
Structural Biology Techniques
Structural biology techniques are crucial for understanding the interaction of NMS-873 with its target proteins at an atomic level, providing insights into its allosteric inhibitory mechanism.
Cryo-Electron Microscopy (Cryo-EM) for Complex Structures
Cryo-Electron Microscopy (Cryo-EM) has been instrumental in elucidating the structural basis of NMS-873's interaction with human p97. High-resolution cryo-EM structures of human p97 in complex with NMS-873 have been determined, revealing the specific binding site and the resulting conformational changes mdpi.comresearchgate.netbiorxiv.orguchicago.edularvol.comrcsb.org. These studies have shown that NMS-873 binds at a cryptic groove located in the D2 domain of p97 researchgate.netbiorxiv.orgrcsb.org. The interaction involves binding to the intersubunit signaling (ISS) motif, which is critical for the conformational changes required for substrate translocation by p97 mdpi.comresearchgate.netbiorxiv.orguchicago.edu. By binding to this site, NMS-873 prevents the necessary conformational changes of the ISS motif, thereby allosterically blocking substrate translocation mdpi.comresearchgate.netbiorxiv.org. Structures have been resolved at resolutions as high as 2.4 Å, providing detailed insights into the interaction interface rcsb.org. This structural information is vital for understanding how NMS-873 exerts its inhibitory effect on p97 ATPase activity.
Molecular Docking and Computational Modeling of Ligand-Target Interactions
Molecular docking and computational modeling approaches are employed to predict and analyze the potential binding modes and interactions between NMS-873 and its target proteins. These techniques complement experimental structural methods by providing theoretical insights into ligand-protein binding affinities and key interaction residues. A docking study of NMS-873 with NDUFAF5 was performed to explore the potential binding mode with this identified target mdpi.com. This study suggested that NMS-873 may bind to NDUFAF5 through multiple hydrophobic interactions with residues such as I120, W163, L194, I216, and M261 mdpi.com. Additionally, a π–π stacking interaction between the imidazole (B134444) ring of H162 and a phenyl ring in NMS-873 was observed mdpi.com. Molecular docking has also been utilized to study the binding of NMS-873 to VCP (p97), particularly in the context of understanding how mutations in the D1-D2 linker region might affect inhibitor binding researchgate.net. These computational methods help to generate hypotheses about drug-target interactions that can then be investigated experimentally.
Proteomic and Metabolomic Approaches
Proteomic and metabolomic techniques provide a broader view of the cellular impact of NMS-873 treatment by analyzing changes in protein abundance and metabolic profiles.
Quantitative Proteomics (e.g., TMT-based) for Pathway Analysis
Quantitative proteomics, often employing techniques like Tandem Mass Tags (TMT)-based labeling, is used to comprehensively analyze changes in protein expression levels in response to NMS-873 treatment nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. This method allows for the simultaneous comparison of protein abundance across multiple samples, providing insights into the cellular pathways affected by the compound metwarebio.com. TMT-based quantitative proteomics has been applied to distinguish the unique pathways modulated by NMS-873 compared to other p97 inhibitors nih.govresearchgate.netresearchgate.net. Studies in HCT116 colon cancer cells, for example, have used TMT-based proteomics to investigate the differential effects of NMS-873 and other inhibitors, revealing that NMS-873 dysregulates glycometabolism in a p97-independent manner nih.govresearchgate.net. Functional enrichment analysis of differentially expressed proteins identified through TMT proteomics can highlight affected biological processes and KEGG pathways nih.govresearchgate.netresearchgate.netacs.org.
Proteome Integral Solubility Alteration with Temperature-Based Method (PISA T) for Target Identification
The Proteome Integral Solubility Alteration with Temperature-Based Method (PISA T), an optimized thermal proteome profiling approach, is employed to identify potential direct binding targets of NMS-873 within the cellular proteome larvol.comnih.govresearchgate.netnih.govlarvol.comscilit.com. This method assesses changes in protein thermal stability upon ligand binding, as the interaction with a small molecule can alter a protein's melting temperature. By comparing the thermal stability of proteins in the presence and absence of NMS-873 across a temperature gradient, proteins that directly interact with the compound can be identified researchgate.net. Using the PISA T assay, NDUFAF5 has been identified as one of the potential binding targets of NMS-873, specifically located in the mitochondrial complex I larvol.comnih.govresearchgate.netnih.govlarvol.comscilit.com. This finding suggests that NMS-873 may exert some of its effects through interaction with mitochondrial proteins in addition to its known target p97.
Metabolite Profiling (e.g., Lactate (B86563), Glucose)
Metabolite profiling, focusing on key metabolites such as lactate and glucose, is used to assess the impact of NMS-873 on cellular metabolism, particularly glycolysis and oxidative phosphorylation nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Studies have measured the concentrations of lactate and glucose in the cell culture medium following treatment with NMS-873 nih.govresearchgate.netresearchgate.netresearchgate.net. These analyses have consistently shown that NMS-873 treatment leads to increased lactate production and decreased glucose concentration in the medium, indicating a promotion of glycolysis nih.govresearchgate.netresearchgate.netresearchgate.net. This dysregulation of glycometabolism by NMS-873 has been demonstrated to occur in a p97-independent manner nih.govresearchgate.netnih.gov. The measurement of these metabolites provides functional evidence of the metabolic shifts induced by NMS-873.
Table 1: Effect of NMS-873 on Lactate and Glucose Levels in HCT116 Cells
| Treatment Group (6 hours) | Lactate Level (Relative to DMSO) | Glucose Level (Relative to DMSO) |
| DMSO | 1.0 | 1.0 |
| 4 µM NMS-873 | Increased | Decreased |
| 4 µM CB-5083 | No significant change | No significant change |
| 1 µM MG132 | No significant change | No significant change |
Note: Data summarized from research findings indicating the directional change in metabolite levels upon treatment. nih.govresearchgate.netresearchgate.netresearchgate.net
Genetic Tools and Models
RNA Interference (RNAi) and CRISPR/Cas9 for Target Validation
Genetic tools such as RNA interference (RNAi) and CRISPR/Cas9 are crucial for validating the cellular targets of small molecule inhibitors like NMS-873. By specifically reducing or eliminating the expression of a suspected target protein, researchers can determine if the genetic perturbation phenocopies the effects observed with the chemical inhibitor, thereby confirming the specificity of the compound for its intended target. This approach is particularly necessary for validating the impact of putative VCP/p97 inhibitors to ensure that observed cellular effects result from target engagement rather than off-target activities nih.gov.
NMS-873 has been identified as a potent and specific allosteric inhibitor of the ATPase VCP/p97 selleckchem.comxcessbio.com. VCP/p97 is involved in various cellular processes, including protein quality control pathways like endoplasmic reticulum-associated degradation (ERAD) mdpi.com. Given the pleiotropic nature of VCP/p97's functions and the challenges in drug discovery related to the lack of a single specific biomarker for its activity, genetic validation is essential nih.gov.
Studies utilizing RNAi have demonstrated that silencing the expression of VCP/p97 phenocopies some of the effects observed with NMS-873 treatment. For instance, in the context of influenza virus replication, silencing of p97 via siRNA inhibited virus replication and retained viral ribonucleoproteins (vRNPs) in the nucleus, mirroring the effects of NMS-873, thus confirming p97 as the drug target nih.govnih.govresearchgate.net. Similarly, in human cytomegalovirus (HCMV) replication, VCP siRNA knockdown resulted in the same phenotype as treatment with NMS-873, indicating VCP is a proviral host factor and a target of the inhibitor plos.org.
CRISPR/Cas9-mediated gene deletion has also been employed to validate VCP/p97 as the target of NMS-873. This technology allows for precise editing of the genome, leading to knockout of specific genes ewadirect.com. Careful pairing of CRISPR/Cas9-mediated gene deletion with drug screening helps verify that the impact of a VCP/p97 inhibitor aligns with the phenotypes observed from genetic loss-of-function nih.gov. For example, CRISPR/Cas9 analysis has been used in studies investigating ERAD pathways, where inhibiting p97/VCP with NMS-873 or genetically disrupting components of the pathway showed similar effects on the stabilization of ERAD substrates biorxiv.orgbiorxiv.orgnih.gov.
Furthermore, genetic approaches have been used to investigate mechanisms of resistance to VCP/p97 inhibitors, including NMS-873. Studies have identified specific mutations in VCP/p97 that confer resistance to NMS-873, providing further genetic evidence that VCP is the primary target responsible for the observed cytotoxicity nih.govmdpi.comresearchgate.net. For example, a VCP mutation located in the D2 domain (Ala530Thr) was found to suppress the cytotoxicity of NMS-873 in resistant HCT116 cell lines mdpi.comresearchgate.net. This mutation did not affect NMS-873 binding but increased VCP/p97 catalytic efficiency mdpi.com.
Genetic tools also contribute to understanding the downstream effects of VCP/p97 inhibition by NMS-873. For instance, RNA sequencing analysis after VCP inhibition using NMS-873 revealed the upregulation of genes involved in the unfolded protein response (UPR), which is consistent with the known role of VCP in ERAD and the activation of UPR by VCP inhibitors nih.govembopress.orgembopress.org.
Structure Activity Relationship Sar Studies and Analogue Development
Optimization Strategies for NMS-873 Derivatives
Optimization efforts for NMS-873 derivatives have focused on enhancing their pharmacological properties, addressing limitations observed with the parent compound, such as poor solubility and pharmacokinetic profiles researchgate.netnih.gov.
NMS-873 is recognized as a potent allosteric inhibitor of VCP/p97, exhibiting low nanomolar biochemical activity tocris.comadooq.comapexbt.comselleckchem.comtargetmol.comnih.gov. It demonstrates selectivity over other AAA ATPases, HSP90, and a panel of kinases tocris.comchemicalprobes.orgapexbt.comselleckchem.com. Optimization strategies have involved systematic modifications to the core structure to further improve potency and maintain or enhance selectivity. While specific detailed data tables linking every modification to precise changes in IC50 or selectivity are not presented here, the general approach involves exploring different substituents and their positions to optimize interactions within the allosteric binding site of VCP/p97 nih.govacs.org. Studies comparing NMS-873 to other classes of p97 inhibitors, such as phenyl indoles, highlight differences in their inhibition mechanisms (noncompetitive for NMS-873 vs. uncompetitive for phenyl indoles) and potency profiles, guiding the design of new analogues acs.org.
The core structure of NMS-873 features an alkylsulfanyl-1,2,4-triazole moiety, which has served as a key scaffold for analogue development mdpi.comnih.govnih.gov. Research has explored modifications around this triazole core and attached groups to investigate their impact on activity. For instance, studies have examined the effect of altering the cyclopentane (B165970) ring attached to the sulfur atom and the introduction of fluorine atoms into the structure nih.gov. These explorations aim to identify chemical moieties that contribute favorably to potency, cellular activity, and potentially improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties nih.gov.
Modifications to Improve Potency and Selectivity
Academic Rationale for Deuteration in NMS-873-d9 Synthesis
The synthesis of deuterated analogues, such as this compound, is a deliberate strategy in medicinal chemistry driven by specific academic and research rationales.
Deuteration involves the replacement of hydrogen atoms with deuterium (B1214612), a stable isotope. This substitution can strengthen carbon-deuterium bonds compared to carbon-hydrogen bonds. juniperpublishers.com. This increased bond strength can impact the rate at which metabolic enzymes, particularly cytochrome P450 enzymes, cleave these bonds juniperpublishers.comresearch-solution.com. By selectively incorporating deuterium into metabolically labile positions of NMS-873, researchers can investigate the deuterium isotope effect on the compound's metabolic stability nih.govclinicaltrials.gov. An increase in metabolic stability can lead to a longer half-life and potentially altered exposure levels of the parent compound juniperpublishers.com. The preparation of a perdeuterated (D9) analogue of NMS-873 has been reported as a strategy to improve metabolic stability nih.gov.
Deuterated compounds like this compound are valuable research tools, particularly in quantitative assays such as mass spectrometry-based studies. Due to their identical chemical structure and similar physiochemical properties to the non-deuterated analogue, but with a distinct mass-to-charge ratio, deuterated compounds serve as ideal internal standards. mdpi.com. In quantitative analyses, a known amount of the deuterated internal standard is added to samples. This allows for the accurate quantification of the non-deuterated compound by compensating for variations in sample preparation, matrix effects, and instrument variability mdpi.com. While not specifically documented for this compound in the context of NMS-873 quantification in the provided results, the general principle applies, making this compound a suitable internal standard for quantifying NMS-873 in various biological matrices.
Investigation of Deuterium Isotope Effects on Metabolic Stability (without presenting specific PK data)
Relationship between Structure and Off-Target Activities (e.g., Mitochondrial Inhibition)
While NMS-873 was initially identified as a selective VCP/p97 inhibitor, subsequent studies have revealed off-target activities. A notable off-target effect is the inhibition of mitochondrial oxidative phosphorylation, specifically acting as a dual inhibitor of Complex I and ATP synthase researchgate.netnih.govnih.gov. This effect appears to be independent of its primary activity on VCP/p97 and can contribute to observed cellular toxicity nih.govnih.govresearchgate.net. The precise structural features of NMS-873 responsible for this mitochondrial inhibition are not explicitly detailed in the provided information. However, the existence of such off-target effects highlights the complexity of structure-activity relationships and the importance of comprehensive profiling during the development of enzyme inhibitors. Concerns regarding the high lipophilicity of NMS-873 have also been raised as a potential factor contributing to off-target selectivity issues chemicalprobes.org.
Advanced Research Considerations and Future Academic Directions
Polypharmacology and Context-Dependent Effects of NMS-873
While initially characterized as a selective VCP/p97 inhibitor, subsequent research has revealed a polypharmacological profile for NMS-873. A notable off-target effect identified is the inhibition of mitochondrial oxidative phosphorylation (OXPHOS), specifically acting as a dual inhibitor of Complex I and ATP synthase nih.govnih.govresearchgate.net. This unexpected activity suggests that the cellular effects and toxicity observed with NMS-873 treatment may arise from both VCP/p97-dependent and independent mechanisms nih.gov.
The context-dependent effects of NMS-873 are particularly evident in its impact on cellular metabolism. Inhibition of OXPHOS by NMS-873 can induce aerobic fermentation (glycolysis) as a compensatory mechanism in cells with sufficient glucose availability nih.gov. When glucose is limited, or its uptake is inhibited, cells become significantly more susceptible to NMS-873 toxicity, consistent with its role as a respiratory inhibitor nih.gov. This highlights how the metabolic state of the cell can influence the outcome of NMS-873 treatment.
Furthermore, the polypharmacology of NMS-873, targeting both p97 and mitochondrial functions, has been proposed to offer potential advantages in certain research contexts, such as overcoming drug resistance in cancer models nih.govresearchgate.net. For instance, in HCT116 colon cancer cells resistant to NMS-873 due to a p97 mutation, the compound's effect on glycometabolism was found to be p97-independent nih.govresearchgate.net. Combining NMS-873 with a glycolysis inhibitor demonstrated a synergistic anti-proliferative effect in both parental and resistant cells, suggesting that targeting these parallel pathways could be a viable strategy nih.govresearchgate.net.
Mechanisms of Drug Resistance to VCP/p97 Inhibitors in Preclinical Models
Research into mechanisms of resistance to VCP/p97 inhibitors like NMS-873 is crucial for developing more effective therapeutic strategies. Studies using preclinical models, such as HCT116 colon cancer cells, have provided insights into how resistance can emerge.
One identified mechanism of resistance to NMS-873 involves mutations in the VCP/p97 protein itself. In NMS-873-resistant HCT116 cell lines, a specific mutation (A530T) in the D2 domain of p97 was identified mdpi.comnih.govnih.gov. This mutation confers a significant decrease in sensitivity to NMS-873 (greater than 15-fold in cell viability assays) nih.gov. Interestingly, this A530T mutation does not appear to affect NMS-873 binding but instead increases the catalytic efficiency of VCP/p97 by altering ATP and ADP binding mdpi.comnih.gov. This suggests that resistance can arise not just from preventing inhibitor binding but also from adaptive changes in the target enzyme's activity that mitigate the inhibitor's effect nih.gov.
Importantly, NMS-873-resistant cells harboring the A530T mutation have shown maintained sensitivity to other types of p97 inhibitors with different mechanisms of action, such as the ATP-competitive inhibitor CB-5083 nih.gov. This finding underscores the potential for using different classes of VCP/p97 inhibitors, or combinations thereof, to overcome or prevent the development of resistance in research models.
Identification of Novel Biomarkers for NMS-873 Activity in Research Models
Identifying reliable biomarkers for NMS-873 activity is essential for monitoring target engagement and cellular response in preclinical studies. Research has established several molecular markers indicative of VCP/p97 inhibition by NMS-873.
Key biomarkers observed upon NMS-873 treatment in various cell lines include a dose-dependent accumulation of poly-ubiquitinated proteins, reflecting the impaired function of VCP/p97 in protein degradation pathways like ERAD medchemexpress.commdpi.com. Inhibition of VCP/p97 also leads to the activation of the unfolded protein response (UPR), marked by increased levels of proteins such as CHOP and ATF4 nih.govmdpi.comresearchgate.netmdpi.com. Furthermore, NMS-873 treatment can induce apoptosis, indicated by the presence of cleaved caspase 3 and other apoptotic markers mdpi.comresearchgate.netmdpi.com. Stabilization of certain client proteins of VCP/p97, such as cyclin E and Mcl-1, has also been observed and serves as a biomarker of inhibited VCP/p97 activity medchemexpress.com.
Beyond these established markers, advanced research employs proteomic profiling to gain a more comprehensive understanding of the cellular pathways affected by NMS-873. Quantitative proteomics can identify dysregulated proteins and pathways unique to NMS-873 treatment compared to other inhibitors researchgate.netresearchgate.netmdpi.com. Techniques like thermal proteome profiling (TPP) have been used to identify potential direct targets of NMS-873, such as NDUFAF5 in the mitochondrial complex I, further elucidating its polypharmacological effects and providing potential biomarkers for off-target activity nih.govresearchgate.net.
Exploration of NMS-873 in Other VCP/p97-Associated Pathophysiological Processes (preclinical focus)
Given the diverse roles of VCP/p97 in cellular function, NMS-873 has been utilized as a research tool to investigate the involvement of VCP/p97 in a wide array of pathophysiological processes beyond its well-established links to cancer and neurodegeneration. These preclinical investigations help to delineate the specific contributions of VCP/p97 in various cellular contexts and disease models.
Studies have employed NMS-873 to explore the role of VCP/p97 in viral replication, demonstrating its involvement in the life cycles of viruses such as polio, influenza, cytomegalovirus (CMV), and SARS-CoV-2 nih.govnih.govresearchgate.net. This highlights VCP/p97 as a potential host target for antiviral strategies.
In the context of neurodegenerative diseases, NMS-873 has been used to study processes like tau seeding and proteinopathies, providing insights into how VCP/p97 dysfunction contributes to these conditions researchgate.netmdpi.comlarvol.com. Its impact on pathways like ERAD and autophagy, which are critical for cellular protein quality control and often implicated in neurodegeneration, is a key area of investigation using NMS-873 researchgate.netnih.govtocris.comnih.govmdpi.comresearchgate.netrndsystems.com.
Furthermore, preclinical research has utilized NMS-873 to probe the role of VCP/p97 in DNA repair mechanisms tocris.comnih.govrndsystems.com, antifungal defense signaling plos.org, and even cellular metabolic processes like glycometabolism nih.govresearchgate.netresearchgate.net. These studies, while often foundational, expand our understanding of the broad biological landscape influenced by VCP/p97 activity and the potential research avenues for VCP/p97 inhibitors.
Development of Next-Generation VCP/p97 Inhibitors Based on NMS-873 Insights
The research conducted with NMS-873 has significantly informed the development of next-generation VCP/p97 inhibitors. As a potent and selective allosteric inhibitor, NMS-873 serves as a valuable lead compound and a reference for the design and evaluation of new chemical entities targeting VCP/p97 nih.govresearchgate.netresearchgate.net.
Insights gained from studying NMS-873's mechanism of action, allosteric binding site, and limitations (such as off-target effects and pharmacokinetic properties) are directly applied in medicinal chemistry efforts mdpi.comnih.govnih.govnih.govresearchgate.net. The identification of NMS-873's poor metabolic stability, for instance, has driven strategies to optimize its scaffold nih.gov. This includes the synthesis and evaluation of analogs with structural modifications aimed at improving properties like solubility and metabolic half-life nih.gov. The development of a perdeuterated analog, NMS-873-d9, is an example of using isotopic labeling to potentially enhance metabolic stability for research purposes nih.gov.
Comparisons between NMS-873 and other classes of VCP/p97 inhibitors, such as ATP-competitive or covalent inhibitors, provide valuable information for designing compounds with improved specificity or the ability to overcome resistance mechanisms observed with existing agents nih.govnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.netacs.org. The goal is to develop inhibitors with optimized pharmacological profiles, reduced off-target effects, and enhanced efficacy in specific disease contexts, building upon the foundational knowledge established through research with NMS-873.
Q & A
Q. How is the purity and structural integrity of NMS-873-d9 validated in experimental settings?
Methodological Answer:
- Purity is typically validated using high-performance liquid chromatography (HPLC) with ≥95% purity thresholds, while structural integrity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- For reproducibility, experimental protocols must detail solvent systems, column specifications (e.g., C18 reverse-phase), and calibration standards. Ensure raw spectral data (e.g., integration values, coupling constants) are included in supplementary materials .
Q. What in vitro assays are most appropriate for initial pharmacological profiling of this compound?
Methodological Answer:
- Begin with target-binding assays (e.g., fluorescence polarization, surface plasmon resonance) to quantify affinity. Follow with cell viability assays (e.g., MTT, ATP-luminescence) across multiple cell lines to assess cytotoxicity.
- Use dose-response curves (4-parameter logistic models) to calculate IC₅₀ values. Include positive/negative controls and triplicate runs to minimize batch variability .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability testing at 40°C/75% relative humidity over 1–3 months, with periodic sampling. Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS) .
- Compare results to baseline stability (e.g., -80°C storage) and document deviations in pH, solubility, or crystallinity. Use ICH Q1A(R2) guidelines for protocol standardization .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo efficacy data for this compound be systematically resolved?
Methodological Answer:
- Investigate pharmacokinetic/pharmacodynamic (PK/PD) mismatches via plasma protein binding assays, hepatic microsomal stability tests, and blood-brain barrier permeability models.
- Use mechanistic modeling (e.g., physiologically based pharmacokinetics) to reconcile discrepancies. Cross-validate findings with orthogonal techniques (e.g., PET imaging for tissue distribution) .
Q. What statistical approaches are recommended for analyzing dose-dependent synergistic effects of this compound in combination therapies?
Methodological Answer:
- Apply Chou-Talalay synergy analysis (combination index method) or Bliss independence models to quantify interactions. Use nonlinear regression to fit data and calculate confidence intervals.
- Address overfitting risks by validating models with independent datasets. Include sensitivity analyses for outlier exclusion criteria .
Q. How can researchers ensure the reproducibility of this compound’s mechanism-of-action studies across independent labs?
Methodological Answer:
- Standardize protocols for target engagement assays (e.g., CETSA, NanoBRET) with shared positive controls (e.g., known inhibitors).
- Publish raw datasets (e.g., microscopy images, flow cytometry FCS files) and computational code for analysis. Collaborate via open-science platforms to validate findings .
Q. What experimental strategies mitigate off-target effects observed in high-throughput screens of this compound?
Methodological Answer:
- Employ chemical proteomics (e.g., affinity pulldown with quantitative MS) to identify off-target binding partners. Validate hits using RNA interference (RNAi) or CRISPR-Cas9 knockout models .
- Use structure-activity relationship (SAR) studies to refine the compound’s scaffold and improve selectivity .
Data Integrity and Contradiction Analysis
Q. How should researchers address conflicting results in this compound’s target validation studies?
Methodological Answer:
- Perform orthogonal validation (e.g., genetic knockdown + rescue experiments, in situ hybridization).
- Analyze methodological variables: cell passage number, antibody specificity (validate via Western blot), or assay endpoint timing. Use PRIDE or MetaboLights repositories to share raw data for peer scrutiny .
Q. What criteria define robust evidence for this compound’s proposed mechanism of action in peer-reviewed studies?
Methodological Answer:
- Require three lines of evidence : (1) direct target binding (e.g., X-ray crystallography), (2) phenotypic rescue in genetic models, and (3) correlation between target modulation and functional outcomes.
- Exclude studies relying solely on overexpression systems or non-physiological concentrations .
Experimental Design and Optimization
Q. What computational tools are critical for optimizing this compound’s pharmacokinetic properties during lead optimization?
Methodological Answer:
- Use molecular dynamics simulations (e.g., Desmond, GROMACS) to predict solubility and logP. Apply ADMET predictors (e.g., SwissADME, pkCSM) to refine bioavailability.
- Validate in silico results with experimental data from hepatic microsomal stability assays and Caco-2 permeability models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
